molecular formula C17H23NO4 B1346443 (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate CAS No. 52321-06-9

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate

Cat. No.: B1346443
CAS No.: 52321-06-9
M. Wt: 305.4 g/mol
InChI Key: LDUSEIANLSWKPY-UHFFFAOYSA-N
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Description

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is a versatile chemical compound with a unique structure that allows for various applications in scientific research. It belongs to the pyrrolidine family and is commonly used in drug synthesis, catalysis, and molecular modeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate typically involves the condensation of benzylamine with diethyl 2,5-dioxopentanoate under acidic conditions, followed by cyclization to form the pyrrolidine ring. The reaction is carried out in the presence of a suitable catalyst, such as iron(III) chloride, and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound readily available for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

(2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate is widely used in scientific research due to its unique chemical structure and biological activity. Some of its applications include:

    Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals.

    Catalysis: The compound is used as a catalyst in organic reactions, enhancing reaction rates and selectivity.

    Molecular Modeling: Its structure makes it a valuable tool in computational chemistry for modeling molecular interactions

Mechanism of Action

The mechanism of action of (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (2S,5R)-Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate include:

  • Diethyl 1-benzylpyrrolidine-2,5-dicarboxylate
  • N-benzylpyrrolidine-2,5-dicarboxylate
  • Pyrrolidine-2,5-dicarboxylate derivatives .

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which can influence its reactivity and interaction with biological targets. This unique configuration makes it particularly valuable in certain research applications where stereochemistry plays a crucial role.

Properties

IUPAC Name

diethyl (2S,5R)-1-benzylpyrrolidine-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-21-16(19)14-10-11-15(17(20)22-4-2)18(14)12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3/t14-,15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDUSEIANLSWKPY-GASCZTMLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1CC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](N1CC2=CC=CC=C2)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of Diethyl meso-2,5-dibromoadipate (50 g, 139 mmol) in benzene (150 mL) was heated to reflux. Then heating was discontinued and benzylamine (50 mL) was added under stirring in 1 h. At the end of the addition, the mixture was refluxed for 20 h. After cooling down, the hydrobromide salt was filtered off and washed with benzene, and the benzene solution was evaporated. The residue was distilled under reduced pressure (180-190° C./0.3 mmHg) to give a product (39.9 g, 94%) as a yellow oil.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
94%

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